Iometopane I-124
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Overview
Description
IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE is a radiolabeled compound used primarily in medical imaging. It is a derivative of tropane and is known for its ability to bind to the dopamine transporter, making it useful in the study of neurological disorders such as Parkinson’s disease .
Preparation Methods
The synthesis of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE involves several steps. One common method includes the iodination of a precursor compound followed by purification. The reaction conditions typically involve the use of iodine-124, a radioactive isotope, and various organic solvents and catalysts to facilitate the reaction . Industrial production methods are similar but scaled up to produce larger quantities of the compound for clinical use.
Chemical Reactions Analysis
IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its binding affinity.
Reduction: This reaction can be used to modify the compound’s structure, making it more stable or altering its pharmacokinetics.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE has several scientific research applications:
Chemistry: It is used to study the binding properties of tropane derivatives and their interactions with various receptors.
Biology: It helps in understanding the role of dopamine transporters in neurological processes.
Industry: It is used in the development of new diagnostic tools and treatments for neurological disorders.
Mechanism of Action
The mechanism of action of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE involves its binding to the dopamine transporter. This binding inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft. This mechanism is crucial for its use in imaging studies, as it allows for the visualization of dopamine transporter density and distribution in the brain .
Comparison with Similar Compounds
IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE is unique in its high affinity for the dopamine transporter and its use of iodine-124 as a radiolabel. Similar compounds include:
IODINE-123 labeled 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE: Used for similar imaging purposes but with a different radioactive isotope.
Fluorine-18 labeled compounds: These are also used in imaging studies but have different pharmacokinetic properties and imaging characteristics.
These comparisons highlight the uniqueness of IODINE (124I) 2BETA-CARBOMETHOXY-3BETA-(4 IODOPHENYL)-TROPANE in terms of its radiolabel and binding properties.
Properties
CAS No. |
173790-42-6 |
---|---|
Molecular Formula |
C16H20INO2 |
Molecular Weight |
382.24 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-(124I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-3 |
InChI Key |
SIIICDNNMDMWCI-IWFZPERZSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[124I])C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC |
Origin of Product |
United States |
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